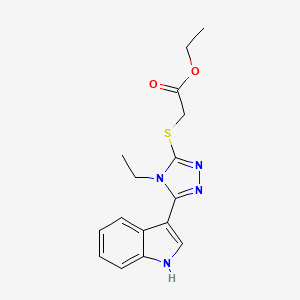

ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

Description

Properties

IUPAC Name |

ethyl 2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2S/c1-3-20-15(12-9-17-13-8-6-5-7-11(12)13)18-19-16(20)23-10-14(21)22-4-2/h5-9,17H,3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNFIHHYXJCWRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)OCC)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multiple steps, starting with the preparation of the indole and triazole precursors. The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The triazole ring can be formed through the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.

Once the indole and triazole precursors are prepared, they can be coupled through a thioether linkage. This is typically achieved by reacting the indole precursor with a thiol-containing triazole under basic conditions, followed by esterification with ethyl bromoacetate to form the final product.

Industrial Production Methods

Industrial production of ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and Huisgen cycloaddition reactions, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group on the indole ring can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or ethers.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Tin(II) chloride, iron powder

Substitution: Amines, alcohols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Amides, ethers

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing triazole and indole structures exhibit promising anticancer properties. For instance:

- A study highlighted that derivatives of triazole linked to indole showed significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound's mechanism involves inducing apoptosis in cancer cells, which is crucial for effective cancer treatment .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate | A549 | 23.30 ± 0.35 | Apoptosis induction |

| Ethyl 2-thioacetate derivative | MCF-7 | <30 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known for their effectiveness against various bacterial strains:

- In vitro studies have shown that ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate exhibits activity against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 25 µg/mL |

Antitubercular Studies

Ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate has shown potential in the fight against tuberculosis:

Mechanism of Action

The mechanism of action of ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole ring is known to interact with a variety of biological targets, including enzymes, receptors, and DNA. The triazole ring can also interact with biological targets, potentially enhancing the compound’s biological activities. The thioether linkage may play a role in modulating the compound’s interactions with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Ester vs. Amide Derivatives

VUAA1 (N-(4-Ethylphenyl)-2-((4-Ethyl-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetamide)

- Structure : Replaces the indole with a 3-pyridinyl group and substitutes the ethyl ester with an acetamide.

- Key Differences: Bioactivity: VUAA1 is a potent agonist of insect Orco ion channels . The acetamide group likely enhances metabolic stability compared to the target compound’s ester.

OLC15 (N-(4-Butylphenyl)-2-((4-Ethyl-5-(2-Pyridinyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetamide)

- Structure : Features a 2-pyridinyl group and a bulkier N-(4-butylphenyl) substituent.

- Key Differences: Antagonistic Activity: OLC15 acts as an Orco antagonist, highlighting how minor structural changes (e.g., pyridine position, alkyl chain length) can invert bioactivity .

Ethyl 2-((4-Phenyl-5-(Pyridin-3-yl)-4H-1,2,4-Triazol-3-yl)Thio)Acetate

- Structure : Substitutes the 4-ethyl and indole groups with phenyl and pyridin-3-yl moieties.

Table 1: Functional Group Impact on Properties

Substituent Variations: Aromatic vs. Aliphatic Groups

Methyl/Ethyl 2-((4-(4-Cyclopropylnaphthalen-1-yl)-4H-1,2,4-Triazol-3-yl)Thio)Acetate (Compounds 8 and 9)

- Structure : Bulky 4-cyclopropylnaphthalen-1-yl group at R4 and simpler aromatic R5.

- Synthesis: Prepared via cyclocondensation under nitrogen, similar to methods likely used for the target compound .

Sodium 2-((4-Amino-5-(Thiophen-2-ylmethyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetate

- Structure: Sodium salt with amino and thiophen-2-ylmethyl substituents.

- Key Differences :

Electron-Withdrawing and Steric Modifications

Ethyl 2-((4-Ethyl-5-(1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-yl)-4H-1,2,4-Triazol-3-yl)Thio)Acetate

- Structure : Incorporates a trifluoromethylpyrazole group at R5.

- Applications: Such modifications are common in agrochemicals for improved stability .

Biological Activity

Ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure combining an indole moiety with a triazole and thioacetate group. Its molecular formula is , with a molecular weight of approximately 433.6 g/mol. The structural configuration allows for interactions with various biological targets, enhancing its potential efficacy in therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate. In vitro assays have demonstrated its effectiveness against several cancer cell lines:

| Cell Line | IC50 (µg/mL) | Cell Viability (%) |

|---|---|---|

| Hep-G2 (Liver Cancer) | 55.40 | 12.93 ± 0.55 |

| MDA-MB-231 (Breast Cancer) | Not specified | Not specified |

| Panc-1 (Pancreatic Cancer) | Not specified | Not specified |

In these studies, the compound exhibited cytotoxicity comparable to established chemotherapeutics like doxorubicin and ellipticine, indicating its potential as an anticancer agent .

The mechanism through which ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate exerts its effects involves:

- Enzyme Inhibition : The indole and triazole moieties may interact with specific enzymes involved in cancer cell proliferation.

- Cell Signaling Modulation : The compound could influence various signaling pathways that regulate cell survival and apoptosis.

Other Biological Activities

Beyond anticancer effects, this compound has shown promise in other areas:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of triazole compounds possess antimicrobial properties, potentially useful against various pathogens .

Study on Hepatocellular Carcinoma

A study evaluating the efficacy of triazole derivatives, including ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate against hepatocellular carcinoma (Hep-G2), found that specific substitutions on the phenyl ring significantly enhanced cytotoxicity. The most potent derivative exhibited an IC50 value of approximately 10.99 µg/mL .

Research on Antimicrobial Properties

Another investigation focused on the antimicrobial properties of triazole compounds, where ethyl derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. This suggests a broader application in treating infections .

Q & A

Q. What are the key synthetic strategies for preparing ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate?

The synthesis typically involves:

- Step 1 : Formation of a hydrazide intermediate from sodium salts of heterocyclic precursors (e.g., xanthine derivatives) via reaction with ethyl isothiocyanate .

- Step 2 : Intramolecular cyclization under reflux conditions to form the 1,2,4-triazole core .

- Step 3 : Thioether linkage formation by reacting the triazole-thiol intermediate with ethyl monochloroacetate in aqueous or propan-2-ol media .

Optimization : Adjusting reaction time, temperature, and stoichiometry of reagents (e.g., sodium hydroxide for neutralization) can improve yields.

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

- Elemental Analysis : Validates empirical formula accuracy .

- IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at 650–750 cm⁻¹, N-H bend in indole at ~3400 cm⁻¹) .

- 1H NMR : Confirms substituent positions (e.g., indole protons at δ 7.0–7.5 ppm, ethyl groups at δ 1.2–1.4 ppm) .

- Chromatography-Mass Spectrometry (LC-MS) : Ensures purity and detects byproducts .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria and fungi .

- Antioxidant Testing : DPPH radical scavenging or FRAP assays to assess redox potential .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to determine IC₅₀ values .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

- Molecular Docking : Predict binding affinities to target proteins (e.g., fungal CYP51 or bacterial DNA gyrase) using software like AutoDock Vina. Evidence from similar triazole-thiols shows strong interactions with active-site residues .

- QSAR Modeling : Correlate substituent electronegativity or lipophilicity (logP) with antimicrobial potency .

- Reaction Path Optimization : Use quantum chemical calculations (e.g., DFT) to simulate cyclization energetics and identify rate-limiting steps .

Q. How should researchers address contradictions in spectral data during structural elucidation?

- Cross-Validation : Combine multiple techniques (e.g., 13C NMR with HSQC for carbon-proton correlation) .

- Isotopic Labeling : Track sulfur or nitrogen atoms in synthetic intermediates via isotopic mass shifts in MS .

- X-ray Crystallography : Resolve ambiguous proton environments in the indole or triazole moieties .

Q. What strategies improve solubility and bioavailability for preclinical testing?

- Salt Formation : React with inorganic (e.g., Na⁺, K⁺) or organic bases (morpholine, piperidine) to enhance aqueous solubility .

- Prodrug Design : Modify the ethyl ester group to a hydrolyzable moiety (e.g., glycinate) for controlled release .

- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to improve pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.